molecular formula C10H13NO B13321972 2-(2-Methylpropyl)pyridine-4-carbaldehyde

2-(2-Methylpropyl)pyridine-4-carbaldehyde

Cat. No.: B13321972
M. Wt: 163.22 g/mol
InChI Key: SROKYSMLDNBGAJ-UHFFFAOYSA-N
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Description

2-(2-Methylpropyl)pyridine-4-carbaldehyde is a pyridine derivative characterized by a branched 2-methylpropyl substituent at the 2-position and an aldehyde functional group at the 4-position of the pyridine ring. The compound’s structure combines aromatic heterocyclic properties with the reactivity of an aldehyde group, making it a candidate for applications in flavor chemistry, medicinal chemistry (e.g., metal chelation), and organic synthesis.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-(2-methylpropyl)pyridine-4-carbaldehyde

InChI

InChI=1S/C10H13NO/c1-8(2)5-10-6-9(7-12)3-4-11-10/h3-4,6-8H,5H2,1-2H3

InChI Key

SROKYSMLDNBGAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC=CC(=C1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylpropyl)pyridine-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the alkylation of pyridine-4-carbaldehyde with 2-methylpropyl halides under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the pyridine nitrogen attacks the alkyl halide, leading to the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and the isolation of the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methylpropyl)pyridine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups replace hydrogen atoms on the ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 2-(2-Methylpropyl)pyridine-4-carboxylic acid.

    Reduction: 2-(2-Methylpropyl)pyridine-4-methanol.

    Substitution: Various halogenated or nitro-substituted derivatives of the pyridine ring.

Scientific Research Applications

2-(2-Methylpropyl)pyridine-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It serves as a model substrate for investigating the mechanisms of aldehyde dehydrogenases and other related enzymes.

    Medicine: Research into the potential pharmacological properties of this compound is ongoing. Its structural features suggest it may have activity against certain biological targets, making it a candidate for drug development.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Methylpropyl)pyridine-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, depending on the specific target and the context of the reaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine Aldehyde Derivatives

2-Formylpyridine Thiosemicarbazone ()
  • Structure : Pyridine-2-carbaldehyde conjugated with a thiosemicarbazone moiety.
  • Key Differences :
    • The aldehyde group is at the 2-position (vs. 4-position in the target compound).
    • The thiosemicarbazone side chain introduces sulfur and nitrogen atoms, enhancing metal-chelating capacity.
  • Functional Properties :
    • Forms stable iron(III) and copper(II) complexes in biological systems, demonstrating antitumor activity by inhibiting ribonucleoside diphosphate reductase .
    • The 2-position aldehyde facilitates stronger metal coordination compared to 4-substituted analogs.
Other Pyridine Aldehydes
  • Example : Pyridine-4-carbaldehyde derivatives (without branched alkyl chains).
  • The branched alkyl chain in 2-(2-methylpropyl)pyridine-4-carbaldehyde may enhance lipophilicity, affecting bioavailability or flavor volatility.

Branched-Chain Volatile (BCV) Compounds ()

2-(2-Methylpropyl)-thiazole
  • Structure : Thiazole ring with a 2-methylpropyl substituent.
  • Key Differences :
    • Replaces the pyridine ring with a sulfur-containing thiazole.
    • Lacks the aldehyde functional group.
  • Functional Properties :
    • Acts as a sulfur-containing BCV in tomato fruits, contributing to flavor at concentrations above odor thresholds .
    • The thiazole ring’s electron-rich sulfur enhances volatility and odor impact compared to pyridine derivatives.

Metal-Chelating Agents ()

Thiosemicarbazone Complexes
  • Comparison: this compound’s aldehyde group could theoretically form Schiff bases with amines, mimicking the thiosemicarbazone’s metal-binding mechanism.

Physicochemical and Functional Comparison Table

Compound Name Structure Functional Groups Key Properties/Applications References
This compound Pyridine, 4-carbaldehyde, 2-methylpropyl Aldehyde, branched alkyl Potential flavorant, metal chelation (inferred)
2-Formylpyridine thiosemicarbazone Pyridine-2-carbaldehyde + thiosemicarbazone Aldehyde, thiosemicarbazide Antitumor activity, Fe/Cu chelation
2-(2-Methylpropyl)-thiazole Thiazole, 2-methylpropyl Thiazole, branched alkyl High-odor fruit volatile

Biological Activity

2-(2-Methylpropyl)pyridine-4-carbaldehyde is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyridine ring with an aldehyde functional group at the 4-position and a branched alkyl substituent. Understanding its biological activity is crucial for exploring its potential applications in pharmacology and therapeutic development.

Chemical Structure and Properties

The molecular formula of this compound is C11H13NC_{11}H_{13}N with a molecular weight of approximately 173.23 g/mol. The structure features:

  • A pyridine ring : A six-membered aromatic heterocycle containing one nitrogen atom.
  • An aldehyde group : This functional group is known for its reactivity, particularly in biological systems.
  • A 2-methylpropyl substituent : This branched alkane side chain may influence the compound's lipophilicity and biological interactions.

Biological Activity Overview

Research indicates that derivatives of pyridine, including this compound, exhibit various biological activities such as antimicrobial, antiproliferative, and cytotoxic effects.

Antimicrobial Activity

Studies have shown that pyridine derivatives can possess significant antimicrobial properties. For instance, related compounds have demonstrated inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus . The presence of the aldehyde group in this compound may enhance its reactivity towards microbial targets.

Antiproliferative Effects

The antiproliferative activity of pyridine derivatives has been a focus of research. Compounds structurally similar to this compound have been evaluated for their effects on various cancer cell lines. For example, studies have reported that certain substituted pyridines induce apoptosis in cancer cells by activating apoptotic pathways and reducing the expression of proliferating cell nuclear antigen (PCNA) .

Table 1: Summary of Biological Activities of Pyridine Derivatives

Compound NameActivity TypeTested Cell Lines/OrganismsKey Findings
This compoundAntimicrobialS. aureusSignificant inhibitory effects observed
Pyridine derivativesAntiproliferativeK562, MV4-11, MCF-7Induced apoptosis, reduced PCNA levels
Pyridine-2-carbaldehyde thiosemicarbazoneCytotoxicityFriend erythroleukemia cellsExhibited cytotoxic effects through redox activity

The mechanisms underlying the biological activities of this compound may involve:

  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been reported to disrupt mitochondrial function, leading to increased ROS levels which can induce apoptosis in cancer cells .
  • Inhibition of Key Enzymes : The aldehyde group may interact with cellular thiols or enzymes involved in metabolic pathways, contributing to its cytotoxic effects .

Q & A

Q. Advanced: How can regioselectivity challenges during alkylation be addressed to avoid undesired substitution patterns?

Use directing groups (e.g., temporary protecting groups on the pyridine ring) to favor substitution at the 4-position. Computational modeling (DFT) can predict electronic effects influencing regioselectivity. Experimental validation via in situ NMR or mass spectrometry helps identify competing pathways .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR confirm the aldehyde proton (~9.8 ppm) and branching in the 2-methylpropyl group.
  • MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., C10_{10}H13_{13}NO: calc. 163.0997).
  • IR : Strong C=O stretch (~1700 cm1^{-1}) confirms the aldehyde functionality .

Q. Advanced: How can crystallographic data resolve ambiguities in molecular geometry caused by dynamic disorder?

Single-crystal X-ray diffraction using SHELXL (via Olex2 or similar software) refines disordered structures. For example, THF solvent molecules in adducts often require constrained refinement or split-site modeling .

Basic: What are common impurities in synthesized this compound, and how are they quantified?

Methodological Answer:
Impurities include unreacted precursors (e.g., pyridine-4-carbaldehyde) or over-alkylated derivatives. HPLC with a C18 column and UV detection (λ = 254 nm) quantifies impurities at <0.1% levels. Calibration curves using reference standards (e.g., EP-grade impurities) ensure accuracy .

Q. Advanced: How can hyphenated techniques (LC-MS/MS) identify trace byproducts with unknown structures?

LC-MS/MS coupled with collision-induced dissociation (CID) fragments ions for structural elucidation. Database matching (e.g., PubChem) or de novo interpretation using software like MZmine aids in identifying novel byproducts .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • Use PPE (gloves, goggles) to avoid skin/eye contact (H315/H319 hazards).
  • Work under fume hoods to prevent inhalation (H335).
  • Store in airtight containers at 2–8°C, away from oxidizers (P403) .

Q. Advanced: How can degradation products formed under storage conditions be monitored for toxicity?

Accelerated stability studies (40°C/75% RH for 6 months) with GC-MS analysis detect volatile degradation products. In silico tools (e.g., OECD QSAR Toolbox) predict mutagenicity or ecotoxicity of identified degradants .

Advanced: How do steric effects from the 2-methylpropyl group influence the compound’s reactivity in catalytic applications?

Methodological Answer:
Steric hindrance from the branched alkyl group reduces accessibility to catalytic sites. Kinetic studies (e.g., variable-temperature NMR) quantify reaction rates in hydrogenation or cross-coupling reactions. Comparative studies with linear alkyl analogs (e.g., butyl derivatives) highlight steric vs. electronic contributions .

Advanced: What computational strategies predict the compound’s behavior in supramolecular assemblies?

Molecular dynamics (MD) simulations using AMBER or GROMACS model interactions with host molecules (e.g., cyclodextrins). Density functional theory (DFT) calculates binding energies and identifies favorable docking conformations .

Advanced: How can contradictory spectral data (e.g., NMR vs. X-ray) be reconciled during structural validation?

  • Dynamic effects : Variable-temperature NMR resolves conformational averaging.
  • Crystallographic disorder : SHELXL refinement with PART instructions models disordered regions. Cross-validate with IR/Raman data for functional group consistency .

Basic: What chromatographic methods separate enantiomers or diastereomers of this compound?

Methodological Answer:
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) and hexane/isopropanol mobile phases. Derivatization with chiral auxiliaries (e.g., Mosher’s acid) enhances separation .

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